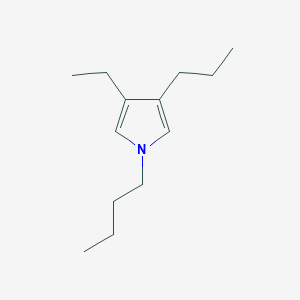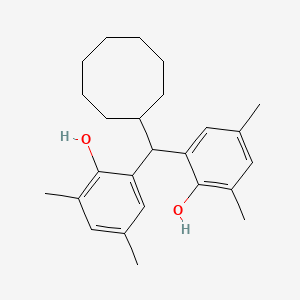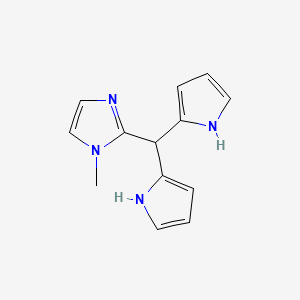![molecular formula C19H15ClO2 B14237238 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde CAS No. 396103-24-5](/img/structure/B14237238.png)
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chlorophenyl group attached to a methylnaphthalene moiety, with a methoxy group and a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 6-methoxynaphthalene.
Reaction Conditions: The 4-chlorobenzyl chloride undergoes a Friedel-Crafts alkylation with 6-methoxynaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene.
Oxidation: The intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to introduce the carbaldehyde functional group, yielding the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of reagents and catalysts is also tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the carbaldehyde group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in microbial metabolism.
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)methyl]-naphthalene: Lacks the methoxy and carbaldehyde groups.
6-Methoxy-2-naphthaldehyde: Lacks the chlorophenyl group.
4-Chlorobenzyl chloride: Lacks the naphthalene moiety.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the methoxy and carbaldehyde groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
396103-24-5 |
|---|---|
Formule moléculaire |
C19H15ClO2 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H15ClO2/c1-22-17-8-9-18-14(11-17)4-5-15(12-21)19(18)10-13-2-6-16(20)7-3-13/h2-9,11-12H,10H2,1H3 |
Clé InChI |
RFTYPXMZBWXUKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
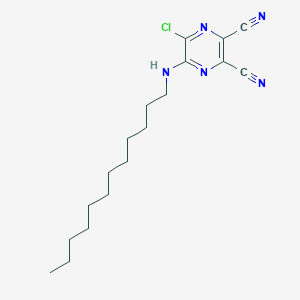
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
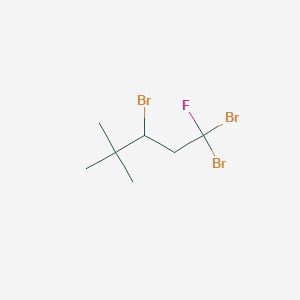
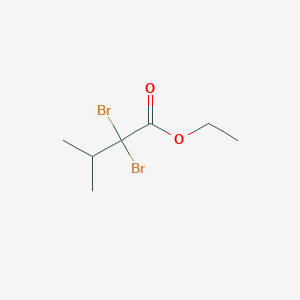
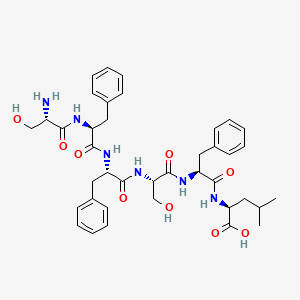

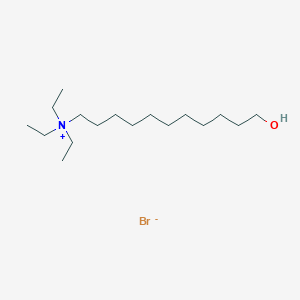
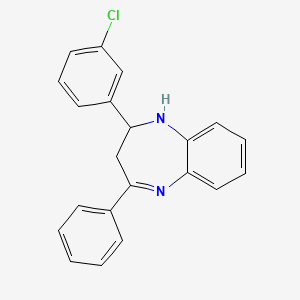
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B14237207.png)
